molecular formula C12H22N2O2 B1290766 Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate CAS No. 885270-57-5

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate

Cat. No.: B1290766
CAS No.: 885270-57-5
M. Wt: 226.32 g/mol
InChI Key: CQJSNQCNXVJXDM-UHFFFAOYSA-N
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Description

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-C]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and solubility, making it a valuable compound in various applications .

Properties

IUPAC Name

tert-butyl 1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJSNQCNXVJXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161418
Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-57-5, 236406-56-7
Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
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